molecular formula C12H13NO5 B340187 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID

Cat. No.: B340187
M. Wt: 251.23 g/mol
InChI Key: CEFSDBCGVOXJHW-UHFFFAOYSA-N
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Description

4-(4-Carboxybutanamido)benzoic acid is a benzoic acid derivative featuring a 4-carboxybutanamido substituent at the para position of the aromatic ring. The compound contains two carboxylic acid groups: one directly attached to the benzene ring and another within the butanamido side chain. This dual acidity likely enhances its water solubility and ability to participate in hydrogen bonding, making it suitable for applications in pharmaceuticals or materials science.

Properties

IUPAC Name

4-(4-carboxybutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(2-1-3-11(15)16)13-9-6-4-8(5-7-9)12(17)18/h4-7H,1-3H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFSDBCGVOXJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with a carboxybutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of the carboxybutanoyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted/Reported) Key Properties/Applications
4-Hydroxybenzoic acid 99-96-7 -OH C₇H₆O₃ 138.12 213-214 ~4.5 (carboxylic acid) Antioxidant, preservative
4-[(Cyclopropylcarbonyl)amino]benzoic acid 23745-26-8 Cyclopropanecarboxamido C₁₁H₁₁NO₃ 205.21 N/A N/A High lipophilicity (cyclopropane ring)
4-(4-Fluorophenoxy)benzoic acid 129623-61-6 4-Fluorophenoxy C₁₃H₉FO₃ 232.21 171-175 N/A Enhanced metabolic stability (fluorine)
2-(4-Chlorobenzamido)benzoic acid 34425-87-1 4-Chlorobenzamido C₁₄H₁₀ClNO₃ 275.69 204-205 3.38 ± 0.36 High acidity (Cl electron-withdrawing)
4-(4-Carboxybutanamido)benzoic acid N/A 4-Carboxybutanamido C₁₂H₁₃NO₅* ~275.24* N/A ~2.5–3.5* (dual -COOH) High solubility, potential chelator

*Inferred values based on structural features.

Key Comparisons:

Substituent Effects on Acidity: The target compound’s dual carboxylic acid groups (benzoic acid + butanoic acid) likely result in lower pKa values (~2.5–3.5) compared to monosubstituted analogs like 4-hydroxybenzoic acid (pKa ~4.5) . Chlorine and fluorine substituents in analogs (e.g., 2-(4-chlorobenzamido)benzoic acid, pKa 3.38) enhance acidity via electron-withdrawing effects .

Solubility and Lipophilicity: The carboxybutanamido group increases hydrophilicity, favoring aqueous solubility.

Thermal Stability and Melting Points: Melting points correlate with crystallinity and intermolecular interactions. The fluorophenoxy derivative (171–175°C ) has a lower melting point than the chlorinated analog (204–205°C ), likely due to reduced hydrogen-bonding capacity. The target compound’s melting point is unconfirmed but expected to be moderate due to flexible side chains.

Biological and Industrial Applications :

  • 4-Hydroxybenzoic acid is widely used as a preservative , while fluorinated/chlorinated analogs are explored for drug design due to metabolic stability . The target compound’s dual carboxylic acids may make it a candidate for metal chelation or pH-responsive materials.

Research Findings and Implications

  • Structural Flexibility vs.
  • Synergistic Acidity: Dual -COOH groups could enable unique coordination chemistry, useful in catalysis or nanotechnology.
  • Safety Considerations : While 4-hydroxybenzoic acid has established safety data , the toxicity profile of the target compound requires further study, particularly regarding renal clearance (high polarity may reduce bioavailability).

Conclusion this compound distinguishes itself from analogs through enhanced hydrophilicity and dual acidity. Its structural features position it as a promising candidate for applications requiring water solubility and molecular interaction, though experimental validation is needed. Comparative analysis highlights the critical role of substituent choice in tuning physicochemical and functional properties.

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